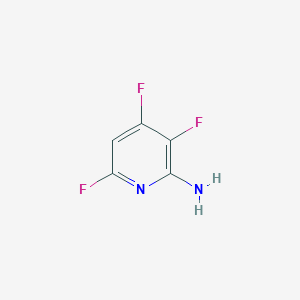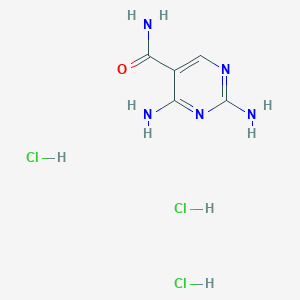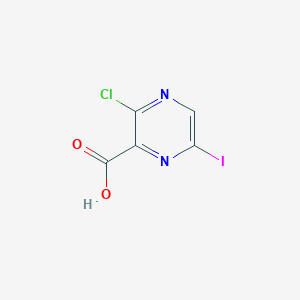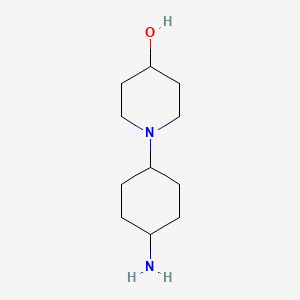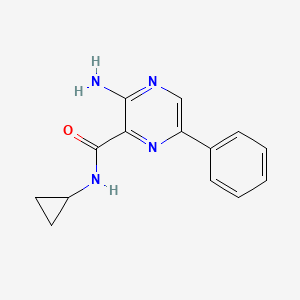
3-Amino-N-cyclopropyl-6-phenyl-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by its unique structure, which includes an amino group at position 3, a cyclopropyl group at the nitrogen atom, and a phenyl group at position 6 of the pyrazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group at position 3 can be introduced via nucleophilic substitution reactions using suitable amine sources.
Cyclopropylation: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Phenyl Substitution: The phenyl group at position 6 can be introduced through electrophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino, cyclopropyl, and phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original groups.
Wissenschaftliche Forschungsanwendungen
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The compound may also interact with cellular receptors and enzymes, modulating their activity and affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-n-cyclopropylpyrazine-2-carboxamide: Lacks the phenyl group at position 6, resulting in different chemical and biological properties.
3-amino-6-phenylpyrazine-2-carboxamide: Lacks the cyclopropyl group at the nitrogen atom, leading to variations in reactivity and activity.
n-cyclopropyl-6-phenylpyrazine-2-carboxamide:
Uniqueness
3-amino-n-cyclopropyl-6-phenylpyrazine-2-carboxamide is unique due to the presence of all three functional groups (amino, cyclopropyl, and phenyl) in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H14N4O |
|---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
3-amino-N-cyclopropyl-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O/c15-13-12(14(19)17-10-6-7-10)18-11(8-16-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,15,16)(H,17,19) |
InChI-Schlüssel |
JCLDARYYVKWSTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=NC(=CN=C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





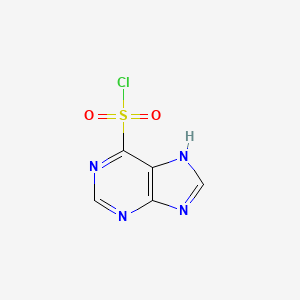
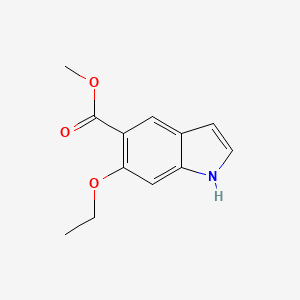


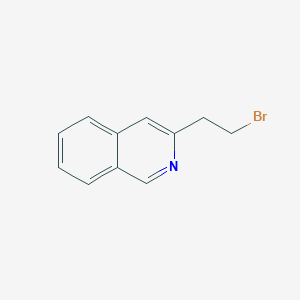
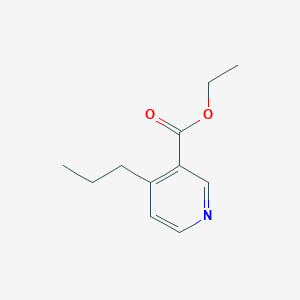
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
